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Binding Orientation and Mechanism in hSERT

Competitive inhibition of hSERT by imipramine occurs in the central substrate binding site, fully
overlapping with the serotonin binding site. Key protein-ligand contact points definitively orient the

molecule [1]:

¢ Salt Bridge Formation: The protonated tertiary amine of imipramine's side chain forms a critical salt
bridge with Asp98 on hSERT.

e Hydrophobic Ring Positioning: The 7-position of imipramine's tricyclic ring is located near Phe335,
and the pocket lined by Alal73 and Thr439 accommodates substituents at the 3-position.

This binding mode, validated through paired mutation ligand analog complementation studies, differs from

substrate binding and underpins the competitive inhibition mechanism [1].
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Imipramine's orientation within hSERT involves key interactions like the Asp98 salt bridge [1].

Analytical Methods for Studying Interactions

Ultra-high-performance liquid chromatography—quadrupole-time-of-flight mass spectrometric (UHPLC—Q-
TOF-MS) method can be used for precise quantification of imipramine and its active metabolite,

desipramine, in biological samples [2].

Key Protocol Steps [2]:

e Sample Preparation: Perform simple protein precipitation by adding 850 pL of acetonitrile to 50 uL of
serum. Vortex for 3 minutes and centrifuge at 12,300 g for 5 minutes.

e Chromatography: Use an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 pum) maintained at
45°C. Employ a gradient elution with mobile phase A (0.1% formic acid in 20 mM ammonium formate)
and mobile phase B (0.1% formic acid in acetonitrile).

¢ Mass Spectrometry Detection: Operate the Q-TOF mass spectrometer in positive electrospray
ionization mode with an MSE scan function. Use a capillary voltage of 3.0 kV, source temperature of
120°C, and desolvation temperature of 300°C.

Method Performance Data [2]:

Parameter Imipramine Desipramine
Linearity Range 5.0-1000.0 ng/mL 5.0-250.0 ng/mL
Limit of Quantification 5.0 ng/mL 5.0 ng/mL
Intraday Precision 2.2-3.6% 1.7-4.2%
Interday Precision 2.6-5.0% 2.0-8.4%
Accuracy 93.6-106.6% 94.1-106.4%

Research Implications and Future Directions
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Understanding imipramine's amphiphilic nature and precise binding orientation provides a foundation for

rational drug design and reveals potential new applications:

e Drug Design: Information on key residues (Asp98, Phe335) enables structure-based optimization of
new inhibitors with improved affinity or selectivity [1].

¢ Beyond Antidepressant Effects: The drug's hydrophobicity may facilitate off-target interactions.
Recent research identifies imipramine as a Fascinl inhibitor, suggesting potential anti-metastatic
activity by disrupting actin bundling in cancer cells [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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